2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Catalog No.
S789364
CAS No.
782479-90-7
M.F
C12H19NOSi
M. Wt
221.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

CAS Number

782479-90-7

Product Name

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-3-yl]-trimethylsilane

Molecular Formula

C12H19NOSi

Molecular Weight

221.37 g/mol

InChI

InChI=1S/C12H19NOSi/c1-15(2,3)11-5-4-8-13-12(11)14-9-10-6-7-10/h4-5,8,10H,6-7,9H2,1-3H3

InChI Key

SWMZBIJARDLLKV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=C(N=CC=C1)OCC2CC2

Canonical SMILES

C[Si](C)(C)C1=C(N=CC=C1)OCC2CC2

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is an organic compound characterized by a pyridine ring substituted with a cyclopropylmethoxy group at the 2-position and a trimethylsilyl group at the 3-position. This compound exhibits unique structural features that contribute to its chemical reactivity and potential applications in organic synthesis and medicinal chemistry.

  • Trimethylsilyl group: TMS groups are generally unreactive but can react with strong oxidizing agents.
  • Aromatic ring: Pyridine can be irritating to the skin and eyes and may be harmful if inhaled or ingested.

Here's what we can glean based on the compound's structure:

  • Pyridine Scaffold

    The core structure of 2-Cyc-OMe-3-TMS-Pyridine is pyridine, a six-membered aromatic ring containing nitrogen. Pyridine is a valuable scaffold in medicinal chemistry due to its prevalence in various bioactive molecules [].

  • Functional Groups

    The molecule possesses two functional groups:

    • Cyclopropylmethoxy: This group (CH2OCH-cyclopropyl) might serve as a protecting group for a reactive hydroxyl group (-OH) or participate in specific interactions with biomolecules.
    • Trimethylsilyl (TMS): This group (Si(CH3)3) is commonly used as a protecting group for amines (-NH2) or alcohols (-OH) in organic synthesis. However, in this case, the TMS group might be present for a different purpose, such as influencing the molecule's stability or lipophilicity (fat solubility) [].
Due to the presence of functional groups:

  • Oxidation: The trimethylsilyl group can be oxidized to form corresponding silyl oxides, which may enhance solubility and reactivity in subsequent reactions.
  • Substitution Reactions: The pyridine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
  • Reduction: The cyclopropylmethoxy group may be reduced under specific conditions, leading to the formation of alcohols or other derivatives.

These reactions make 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine a versatile building block in organic synthesis.

While specific biological activity data for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is limited, compounds with similar structural motifs often exhibit significant biological properties. Pyridine derivatives are known for their roles in pharmaceuticals, including anti-inflammatory and antimicrobial activities. Further studies would be required to elucidate the specific biological effects of this compound.

The synthesis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine typically involves several key steps:

  • Formation of the Pyridine Ring: Starting materials such as acetaldehyde or other carbonyl compounds can be reacted with appropriate amines to form pyridine derivatives.
  • Introduction of Cyclopropylmethoxy Group: This can be achieved through etherification reactions using cyclopropylmethanol and suitable reagents.
  • Trimethylsilylation: The introduction of the trimethylsilyl group is commonly performed using trimethylsilyl chloride in the presence of a base, which facilitates the reaction at the nitrogen atom of the pyridine ring.

These methods highlight the compound's synthetic accessibility for use in various chemical applications.

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine serves as a valuable intermediate in organic synthesis, particularly in:

  • Pharmaceutical Development: Its unique structure may contribute to the development of new drugs targeting various diseases.
  • Material Science: The compound can be utilized in the design of functional materials due to its chemical properties.
  • Catalysis: It may act as a ligand or catalyst in metal-catalyzed reactions, enhancing reaction efficiency and selectivity.

Interaction studies involving 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine could provide insights into its reactivity with other compounds. Research into its interactions with biological molecules, such as enzymes or receptors, could reveal potential therapeutic applications. Additionally, studies on its behavior in different solvents and conditions would be valuable for understanding its practical utility in various chemical processes.

Several compounds share structural similarities with 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, each exhibiting distinct properties:

Compound NameStructural FeaturesUnique Properties
4-Chloro-3-((trimethylsilyl)ethynyl)pyridineChloro group at 4-position, ethynyl group at 3-positionEnhanced reactivity due to ethynyl substitution
3-EthynylpyridineEthynyl group at 3-positionLacks halogen substitution; focused on ethynyl reactivity
CyclopropylmethylpyridineCyclopropylmethyl group at various positionsPotentially different biological activities

The uniqueness of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine lies in its combination of both cyclopropyl and trimethylsilyl functionalities, which may offer distinct reactivity patterns compared to similar compounds. This versatility makes it an attractive candidate for further exploration in both synthetic chemistry and biological applications.

Wikipedia

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Dates

Modify: 2023-08-15

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